molecular formula C5H6N2O B14739591 Pyrrole-1-carboxamide CAS No. 6308-45-8

Pyrrole-1-carboxamide

Cat. No.: B14739591
CAS No.: 6308-45-8
M. Wt: 110.11 g/mol
InChI Key: LDNSHTVNGGHGQJ-UHFFFAOYSA-N
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Description

Pyrrole-1-carboxamide is a heterocyclic organic compound featuring a pyrrole ring with a carboxamide group attached to the nitrogen atom

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: N-chlorosuccinimide, nitric acid, sulfur trioxide-pyridine complex.

Major Products Formed:

    Oxidation: Formation of pyrrole-1-carboxylic acid.

    Reduction: Formation of pyrrole-1-methanamine.

    Substitution: Formation of halogenated or nitrated pyrrole derivatives.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness:

Biological Activity

Pyrrole-1-carboxamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, therapeutic applications, and various research findings related to its biological properties.

Overview of this compound

This compound belongs to a class of compounds known for their diverse biological activities. The pyrrole ring structure is pivotal in many biologically active molecules, contributing to their pharmacological properties. Pyrrole derivatives have been investigated for their roles in treating various diseases, including cancer and viral infections.

  • Antiviral Activity : this compound has been identified as a reversible inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, functioning as a direct-acting antiviral agent (DAA) . This inhibition is crucial for preventing viral replication and has implications for HCV treatment strategies.
  • Kinase Inhibition : Research has demonstrated that this compound acts as a selective inhibitor of the ERK5 kinase pathway, which is implicated in cellular proliferation and survival. This inhibition can potentially be leveraged for cancer therapies . The compound's potency was enhanced through structural optimization, leading to nanomolar inhibitors with promising pharmacokinetic profiles .
  • Antibacterial Properties : Studies have shown that certain pyrrole derivatives exhibit antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication .

Table 1: Summary of Biological Activities

Activity TypeTargetMechanism of ActionReference
AntiviralHCV NS3/4A proteaseReversible inhibition
AnticancerERK5 kinaseSelective inhibition
AntibacterialMRSA, E. coliInhibition of DNA gyrase
AntifungalVarious fungal speciesDisruption of cell membrane integrity

Case Study: ERK5 Inhibition

A notable study focused on optimizing this compound derivatives for enhanced ERK5 inhibition. The research involved high-throughput screening and structure-guided design, resulting in compounds with improved selectivity and oral bioavailability. The findings indicated that modifications at specific positions on the pyrrole ring significantly impacted potency and pharmacokinetics .

Case Study: Antibacterial Activity

In another study, pyrrole derivatives were synthesized and tested against bacterial strains. Compounds exhibiting halogen substitutions at specific positions demonstrated enhanced antibacterial activity, highlighting the importance of structural modifications in developing effective antimicrobial agents .

Properties

CAS No.

6308-45-8

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

IUPAC Name

pyrrole-1-carboxamide

InChI

InChI=1S/C5H6N2O/c6-5(8)7-3-1-2-4-7/h1-4H,(H2,6,8)

InChI Key

LDNSHTVNGGHGQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C(=O)N

Origin of Product

United States

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